![molecular formula C11H23N5O5 B605857 Azido-PEG4-hydrazide HCl Salt CAS No. 2170240-96-5](/img/structure/B605857.png)
Azido-PEG4-hydrazide HCl Salt
Overview
Description
Azido-PEG4-hydrazide HCl Salt is a PEG linker containing an azide group and a hydrazide group . The hydrophilic PEG spacer increases the solubility of a compound in aqueous media .
Synthesis Analysis
Azido-PEG4-hydrazide HCl Salt is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azido-PEG4-hydrazide HCl Salt is C11H23N5O5 . It has a molecular weight of 305.3 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG4-hydrazide HCl Salt can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrazide group can react with an aldehyde to form a semi-permanent hydrozone bond .Physical And Chemical Properties Analysis
Azido-PEG4-hydrazide HCl Salt has a molecular weight of 305.3 g/mol . The compound should be stored at -20°C .Scientific Research Applications
Click Chemistry for Bioconjugation
Azido-PEG4-hydrazide: is widely used in click chemistry , a method for attaching a probe or substrate to a specific biomolecule in a biological sample . The azide group of Azido-PEG4-hydrazide reacts with an alkyne, BCN, or DBCO to form a stable triazole linkage . This bioconjugation technique is pivotal for creating complex biomolecular assemblies for diagnostic or therapeutic purposes.
Drug Delivery Systems
The compound’s ability to form a stable linkage makes it ideal for the development of drug delivery systems . For instance, Azido-PEG4-hydrazide has been used to create ultrasmall nanoparticles for the delivery of doxorubicin, improving the therapeutic index for high-grade glioma . This application demonstrates the potential of Azido-PEG4-hydrazide in enhancing the efficacy and safety of chemotherapeutic agents.
Glycobiology Research
In glycobiology , Azido-PEG4-hydrazide facilitates the non-invasive imaging of glycans in living systems and selective metabolic engineering . It provides a chemical handle for glycomics studies, aiding in the understanding of glycan functions in physiological and pathological processes.
Protein Labeling
The hydrazide group of Azido-PEG4-hydrazide reacts with aldehydes to form semi-permanent hydrazone bonds, making it suitable for protein labeling . This application is particularly useful in the study of protein function and interaction, as well as in the development of protein-based diagnostics.
Hydrogel Formation
Azido-PEG4-hydrazide can be used to create in situ cross-linkable hydrogels via copper-free click reactions . These hydrogels have potential clinical applications, such as in cartilage regeneration, where they can provide a biocompatible scaffold for tissue engineering.
Surface Modification of Viruses for Drug Discovery
The compound’s bioorthogonal properties allow for the surface modification of viruses . This technique can be employed to alter viral surface proteins, facilitating the discovery of new antiviral drugs or enhancing the efficacy of existing ones.
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAWGAVOHIVJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-hydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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